N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-fluorophenyl substituent at position 7 of the thienopyrimidine ring and an acetamide group at position 3, further substituted with a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2S/c21-13-3-1-12(2-4-13)16-10-28-19-18(16)23-11-25(20(19)27)9-17(26)24-15-7-5-14(22)6-8-15/h1-8,10-11H,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGZGMAOVHJSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl groups and the acetamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, acylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes oxidation , reduction , substitution , and amidation reactions, depending on functional groups and reaction conditions.
Oxidation
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Mechanism : The sulfanyl (thioether) group and aromatic rings are prone to oxidation.
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Reagents : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂).
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Products : Sulfoxides or sulfones from thioether oxidation; potential epoxidation of aromatic rings under harsh conditions.
Reduction
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Mechanism : Reduction of carbonyl groups (e.g., ketone in the thienopyrimidine core) or aromatic fluorophenyl rings.
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Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
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Products : Alcohol derivatives or hydrogenated aromatic rings.
Substitution Reactions
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Mechanism : Electrophilic or nucleophilic substitution at aromatic positions or the thienopyrimidine core.
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Reagents : Halogenated solvents, palladium/copper catalysts (e.g., for cross-coupling).
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Products : Derivatives with modified substituents (e.g., fluorophenyl exchange).
Amidation
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Mechanism : Formation or cleavage of the acetamide linkage.
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Reagents : Acyl chlorides, anhydrides, or amines under basic conditions.
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Products : Amide bond cleavage yields carboxylic acids or amines.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic), H₂O₂ | Sulfoxides/sulfones |
| Reduction | NaBH₄ (MeOH), LiAlH₄ (ether) | Alcohols, hydrogenated rings |
| Substitution | Pd catalysts, halogenated solvents | Fluorophenyl-modified derivatives |
| Amidation | Acyl chlorides, amines (base) | Acetamide bond cleavage |
Core Formation
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Cyclization : Thienopyrimidine cores are typically synthesized via cyclization of thiophene derivatives with pyrimidine precursors.
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Fluorophenyl Introduction : Substitution reactions (e.g., Suzuki coupling) attach fluorophenyl groups.
Acetamide Linkage
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Amidation : Coupling of amines with acyl chlorides or anhydrides under basic conditions (e.g., K₂CO₃ in DMF).
Industrial Production Considerations
Patents and literature highlight optimized methods for large-scale synthesis :
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Continuous Flow Reactors : Improve yield and scalability.
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Catalyst Optimization : Palladium catalysts for coupling reactions.
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Purification : Techniques like HPLC ensure purity.
Biological and Chemical Implications
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide exhibit potent anticancer activities. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 8.0 | |
| HeLa (Cervical Cancer) | 6.5 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies show activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 10 µg/mL |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thienopyrimidine derivatives, including this compound. The compound was tested against multiple cancer cell lines and showed promising results in inhibiting tumor growth in xenograft models in vivo.
Case Study: Antimicrobial Efficacy
A study conducted by the Institute for Infectious Diseases evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against resistant strains of bacteria. The results indicated that this compound effectively reduced bacterial load in infected mouse models.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and ultimately therapeutic outcomes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Biological Activity
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 4-fluorobenzaldehyde and appropriate thieno[3,2-d]pyrimidine derivatives.
- Reagents : Common reagents include HATU (a coupling reagent), DIPEA (a base), and solvents such as DMF or dioxane.
- Reaction Conditions : The reactions are often performed under controlled temperatures, followed by purification steps like recrystallization or chromatography.
The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : In one study, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (e.g., 0.01 µM against MCF-7) .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Microbial Strains : It has been tested against several bacterial strains such as E. coli, S. aureus, and fungi like C. albicans.
- Potency : The compound showed promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : The compound may inhibit specific kinases or enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through various pathways .
3. Case Studies
Several case studies have documented the efficacy of this compound:
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Study on Anticancer Activity :
- Researchers found that the compound significantly inhibited tumor growth in xenograft models.
- Histological analysis showed reduced proliferation markers in treated tumors compared to controls.
- Evaluation of Antimicrobial Effects :
4. Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide?
- Methodology :
- Step 1 : Condensation of 4-fluoroaniline derivatives with thieno[3,2-d]pyrimidin-4-one intermediates under reflux conditions in polar aprotic solvents (e.g., N-methylpyrrolidone, NMP) at 120°C for 16–24 hours .
- Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product. Typical yields range from 30–35%, as observed in analogous pyrimidine syntheses .
- Key Considerations : Optimize reaction stoichiometry (e.g., 1:1.1 molar ratio of pyrimidine core to fluorophenyl acetamide) to minimize side products.
Q. How can the compound’s structural identity and purity be confirmed?
- Characterization Techniques :
- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., C–H⋯O interactions) and crystal packing, as demonstrated in structurally related fluorophenyl acetamides .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, carbonyl signals at δ 170–175 ppm).
- IR : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and NH bands (~3300 cm⁻¹).
- Mass Spectrometry : Match experimental molecular ion ([M+H]⁺) to theoretical mass (C₂₂H₁₆F₂N₃O₂S: ~436.09 g/mol).
- Purity Assurance : Use HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity, as per industry standards for research compounds .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Root Cause Analysis :
- Purity Variability : Compare batches using LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may interfere with assays .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition studies) to isolate confounding variables.
- Substituent Effects : Synthesize analogs (e.g., replacing 4-fluorophenyl with trifluoromethyl groups) to evaluate structure-activity relationships (SAR), as seen in related pyrimidine derivatives .
- Resolution Strategies :
- Conduct side-by-side bioassays under identical conditions.
- Use computational models (e.g., molecular docking) to predict binding affinities against target proteins.
Q. What strategies improve synthetic yield and scalability?
- Optimization Approaches :
- Catalytic Systems : Replace traditional heating with microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Solvent Screening : Test high-boiling solvents (e.g., DMF, DMSO) for better solubility of intermediates.
- Workflow Integration : Implement flow chemistry for continuous purification, minimizing manual column chromatography .
Q. How can computational modeling guide target interaction studies?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to kinases or enzymes, leveraging the thienopyrimidine core’s affinity for ATP-binding pockets.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for mutagenesis studies.
- Validation : Cross-reference computational predictions with experimental IC₅₀ values from kinase inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
